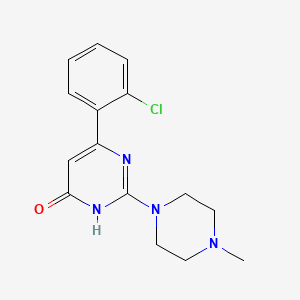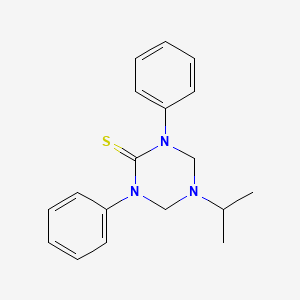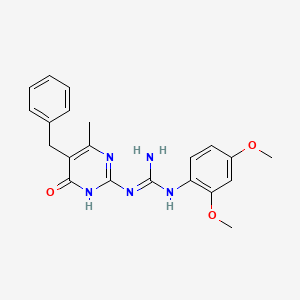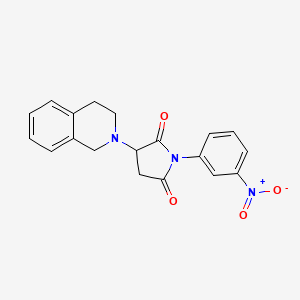![molecular formula C17H14Cl2N6OS B11030492 1-(2,4-Dichlorophenyl)-3-{6-oxo-4-[(pyridin-2-ylsulfanyl)methyl]-1,6-dihydropyrimidin-2-yl}guanidine](/img/structure/B11030492.png)
1-(2,4-Dichlorophenyl)-3-{6-oxo-4-[(pyridin-2-ylsulfanyl)methyl]-1,6-dihydropyrimidin-2-yl}guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-DICHLOROPHENYL)-N’-{6-OXO-4-[(2-PYRIDYLSULFANYL)METHYL]-1,6-DIHYDRO-2-PYRIMIDINYL}GUANIDINE is a complex organic compound known for its diverse applications in scientific research. This compound features a dichlorophenyl group, a pyridylsulfanyl moiety, and a dihydropyrimidinyl structure, making it a subject of interest in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-DICHLOROPHENYL)-N’-{6-OXO-4-[(2-PYRIDYLSULFANYL)METHYL]-1,6-DIHYDRO-2-PYRIMIDINYL}GUANIDINE typically involves multiple steps. One common method starts with the reaction of 6-methyluracil with chloromethylthiiran to form 6-methyl-3-(thietan-3-yl)uracil. This intermediate is then reacted with N-(2,6-dichlorophenyl)-2-chloroacetamide to yield the final product . The reaction conditions often include the use of solvents like chloroform or dimethyl sulfoxide and may require specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with adjustments to reaction conditions to ensure safety and efficiency. This includes the use of industrial-grade solvents, catalysts, and reactors designed to handle large-scale chemical reactions.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-DICHLOROPHENYL)-N’-{6-OXO-4-[(2-PYRIDYLSULFANYL)METHYL]-1,6-DIHYDRO-2-PYRIMIDINYL}GUANIDINE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen atoms into the compound, potentially altering its chemical properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure and reactivity.
Substitution: This reaction can replace one functional group with another, modifying the compound’s chemical behavior.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxygenated derivative, while reduction could produce a more hydrogenated form of the compound.
Scientific Research Applications
N-(2,4-DICHLOROPHENYL)-N’-{6-OXO-4-[(2-PYRIDYLSULFANYL)METHYL]-1,6-DIHYDRO-2-PYRIMIDINYL}GUANIDINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,4-DICHLOROPHENYL)-N’-{6-OXO-4-[(2-PYRIDYLSULFANYL)METHYL]-1,6-DIHYDRO-2-PYRIMIDINYL}GUANIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-Dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide
- 1-(2,4-Dichlorophenyl)-5-(4-iodophenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide
Uniqueness
N-(2,4-DICHLOROPHENYL)-N’-{6-OXO-4-[(2-PYRIDYLSULFANYL)METHYL]-1,6-DIHYDRO-2-PYRIMIDINYL}GUANIDINE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H14Cl2N6OS |
|---|---|
Molecular Weight |
421.3 g/mol |
IUPAC Name |
1-(2,4-dichlorophenyl)-2-[6-oxo-4-(pyridin-2-ylsulfanylmethyl)-1H-pyrimidin-2-yl]guanidine |
InChI |
InChI=1S/C17H14Cl2N6OS/c18-10-4-5-13(12(19)7-10)23-16(20)25-17-22-11(8-14(26)24-17)9-27-15-3-1-2-6-21-15/h1-8H,9H2,(H4,20,22,23,24,25,26) |
InChI Key |
GSGNEBITBQSOPX-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=NC(=C1)SCC2=CC(=O)NC(=N2)/N=C(\N)/NC3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
C1=CC=NC(=C1)SCC2=CC(=O)NC(=N2)N=C(N)NC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(E)-2-(4-Bromophenyl)-2-oxoethylidene]-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one](/img/structure/B11030415.png)
![Methyl 10-amino-4-oxo-4,10-dihydropyrimido[1,2-a]benzimidazole-2-carboxylate](/img/structure/B11030420.png)
![9-ethoxy-5,5,7-trimethyl-3-phenyl-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinazolin-1-one](/img/structure/B11030431.png)

![ethyl 2-{[(4-methoxy-1H-indol-1-yl)acetyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B11030441.png)
methanone](/img/structure/B11030444.png)
![6-{[4-(2-Furylcarbonyl)piperazino]methyl}-4,4-dimethyl-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione](/img/structure/B11030453.png)
![(1E)-8-ethoxy-4,4,6-trimethyl-1-[(4-methylphenyl)imino]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11030459.png)
![4,7-Dimethyl-3-[(4-methylphenyl)sulfonyl]-8-phenylpyrazolo[5,1-c][1,2,4]triazine](/img/structure/B11030462.png)
![Ethyl 2-{[ethoxy(oxo)acetyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B11030482.png)


![Ethyl 2-[(5-(ethoxycarbonyl)-4-{[(4-methylphenyl)sulfanyl]methyl}-2-pyrimidinyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11030487.png)
